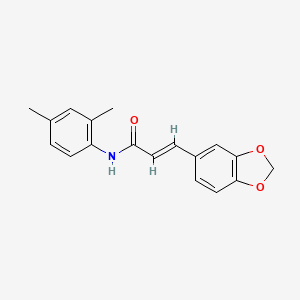

3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acrylamide derivatives involves key steps that are crucial for obtaining the desired compound with high purity and yield. For example, a study detailed the synthesis of a novel acrylamide monomer through a two-step process, involving the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). Similarly, various N-substituted derivatives of acrylamides have been synthesized through the addition to the C=C double bond of acrylonitrile, demonstrating the versatility of acrylamide chemistry (Vardanyan et al., 2021).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using spectroscopic and X-ray diffraction studies. These studies reveal important aspects like bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule, contributing to our understanding of their chemical behavior. For instance, the crystal structure of a related acrylamide compound was determined, highlighting the stabilization by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions with N-sulfonylamines and azirines lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the reactivity of acrylamide compounds under different conditions (Tornus et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives related to 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide have been extensively studied. For instance, research has demonstrated the synthesis of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, which exhibit significant in vitro antitumor activity against certain cell lines. These compounds have been evaluated for their potential interactions against specific targets, such as the KSHV thymidylate synthase complex, and have been analyzed using methods like Density Functional Theory (DFT) and FTIR spectroscopy (Fahim & Shalaby, 2019).

Polymerization and Characterization

The compound's derivatives have also been explored in the context of polymer science. For example, the homopolymer and various copolymers of 3,5-dimethylphenyl methacrylate (a related derivative) have been synthesized, characterized, and analyzed for their molecular weights, glass transition temperatures, and solubility in different solvents. Such studies contribute significantly to the understanding of polymer properties and their potential applications in various fields (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Photoinitiation and Polymerization Efficiency

The efficiency and control of polymerization processes involving acrylamide derivatives have been a focus of research as well. Studies have explored the initiation of polymerization by various photoinitiators and the impacts of different components on the rate and efficiency of polymerization. This research is crucial for developing advanced materials with controlled properties (Cavitt, Hoyle, Kalyanaraman, & Jönsson, 2004).

Advanced Materials Development

There's ongoing research into developing advanced materials using acrylamide derivatives. For instance, studies have shown the synthesis of novel organic sensitizers for solar cell applications, indicating the potential of these compounds in renewable energy technologies (Kim et al., 2006). Additionally, the creation of biodegradable hydrogels for potential biomedical applications as drug delivery systems has been investigated, highlighting the versatility of these compounds in medical and environmental applications (Elvira, Mano, Román, & Reis, 2002).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-6-15(13(2)9-12)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGQVODPQLAODD-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)